molecular formula C12H14N4O B7753160 6-ethyl-2-(pyridin-4-ylmethylamino)-1H-pyrimidin-4-one

6-ethyl-2-(pyridin-4-ylmethylamino)-1H-pyrimidin-4-one

Cat. No.: B7753160
M. Wt: 230.27 g/mol
InChI Key: BWLIUMAWBWXWLQ-UHFFFAOYSA-N
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Description

6-ethyl-2-(pyridin-4-ylmethylamino)-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 6-position and a pyridin-4-ylmethylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-(pyridin-4-ylmethylamino)-1H-pyrimidin-4-one typically involves the reaction of 6-ethyl-2-chloropyrimidine with pyridin-4-ylmethylamine under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-(pyridin-4-ylmethylamino)-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.

Major Products Formed

    Oxidation: N-oxides of the pyridine and pyrimidine rings.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-ethyl-2-(pyridin-4-ylmethylamino)-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of kinase inhibitors.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-ethyl-2-(pyridin-4-ylmethylamino)-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate access, thereby modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one
  • 6-ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Uniqueness

6-ethyl-2-(pyridin-4-ylmethylamino)-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

6-ethyl-2-(pyridin-4-ylmethylamino)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-10-7-11(17)16-12(15-10)14-8-9-3-5-13-6-4-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLIUMAWBWXWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N=C(N1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)N=C(N1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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